molecular formula C20H13BrCl3NO B5584790 N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide

N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide

Cat. No.: B5584790
M. Wt: 469.6 g/mol
InChI Key: GAVAKQGBMOWOFT-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide is a complex organic compound belonging to the benzamide class Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide is unique due to its specific combination of bromine, chlorine, and dichlorophenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrCl3NO/c21-15-8-4-13(5-9-15)12-25(19-17(23)2-1-3-18(19)24)20(26)14-6-10-16(22)11-7-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVAKQGBMOWOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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